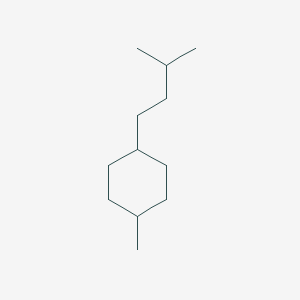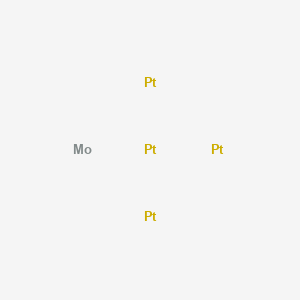
Molybdenum--platinum (1/4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum–platinum (1/4) is a compound that combines the unique properties of molybdenum and platinum. This compound is of significant interest due to its potential applications in various fields, including catalysis, electronics, and materials science. The combination of molybdenum’s high melting point and platinum’s excellent catalytic properties makes this compound particularly valuable.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum–platinum (1/4) typically involves the use of hydrothermal methods. In one approach, molybdenum disulfide nanosheets are decorated with platinum nanoparticles. This process involves the use of a hydrothermal reaction where molybdenum disulfide and platinum precursors are subjected to high temperatures and pressures to form the composite material .
Industrial Production Methods: Industrial production of molybdenum–platinum (1/4) often involves similar hydrothermal methods but on a larger scale. The process is optimized to ensure uniform distribution of platinum nanoparticles on the molybdenum disulfide nanosheets, which is crucial for maintaining the compound’s catalytic properties .
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum–platinum (1/4) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, molybdenum can react with oxygen to form molybdenum trioxide, while platinum can undergo reduction reactions to form platinum metal from its salts .
Common Reagents and Conditions:
Oxidation: Molybdenum reacts with oxygen at high temperatures to form molybdenum trioxide.
Reduction: Platinum salts can be reduced to platinum metal using reducing agents like hydrogen or sodium borohydride.
Substitution: Molybdenum can form complexes with various ligands, leading to substitution reactions.
Major Products:
Oxidation: Molybdenum trioxide (MoO3)
Reduction: Platinum metal (Pt)
Substitution: Various molybdenum complexes depending on the ligands used.
Wissenschaftliche Forschungsanwendungen
Molybdenum–platinum (1/4) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in hydrogen evolution reactions due to its excellent catalytic properties.
Medicine: Investigated for use in anticancer therapies, particularly in photoactivatable platinum-based drugs.
Industry: Utilized in the production of high-performance materials for electronics and energy storage devices.
Wirkmechanismus
The mechanism of action of molybdenum–platinum (1/4) in catalytic processes involves the adsorption and activation of reactant molecules on the surface of the platinum nanoparticles. This is followed by electron transfer processes facilitated by the molybdenum disulfide nanosheets, which enhance the overall catalytic efficiency . In medical applications, platinum-based compounds exert their effects by binding to DNA and inhibiting cell division, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Molybdenum disulfide (MoS2): Known for its excellent catalytic properties and used in similar applications as molybdenum–platinum (1/4).
Platinum nanoparticles (Pt): Widely used in catalysis and medical applications due to their high reactivity and stability.
Molybdenum trioxide (MoO3): Used in oxidation reactions and as a catalyst in various chemical processes.
Uniqueness: Molybdenum–platinum (1/4) stands out due to the synergistic effects of combining molybdenum and platinum. The molybdenum disulfide nanosheets provide a high surface area and excellent electron transfer properties, while the platinum nanoparticles offer superior catalytic activity. This combination results in a highly efficient and stable catalyst for various applications .
Eigenschaften
CAS-Nummer |
444900-33-8 |
|---|---|
Molekularformel |
MoPt4 |
Molekulargewicht |
876.3 g/mol |
IUPAC-Name |
molybdenum;platinum |
InChI |
InChI=1S/Mo.4Pt |
InChI-Schlüssel |
JLWVGBGDRORZDR-UHFFFAOYSA-N |
Kanonische SMILES |
[Mo].[Pt].[Pt].[Pt].[Pt] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[(E)-acetyldiazenyl]-2-(hydroxyimino)butanoate](/img/structure/B14241291.png)
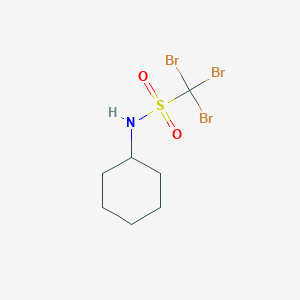
![Ethyl [4-(dimethylamino)phenyl]phenylphosphinate](/img/structure/B14241303.png)
![2,4,6-Tris[2-(4-methoxyphenyl)ethenyl]benzene-1,3,5-tricarbonitrile](/img/structure/B14241304.png)
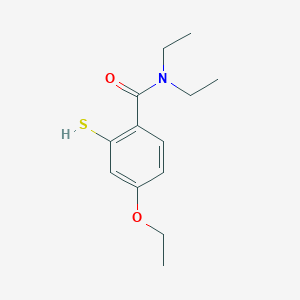
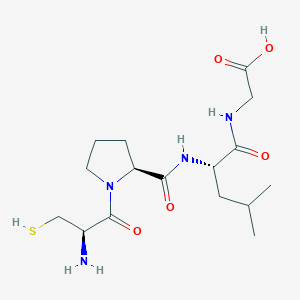
![1-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-3-phenylimidazolidin-2-one](/img/structure/B14241318.png)
![Benzene, [2-[(trifluoroethenyl)oxy]ethoxy]-](/img/structure/B14241321.png)
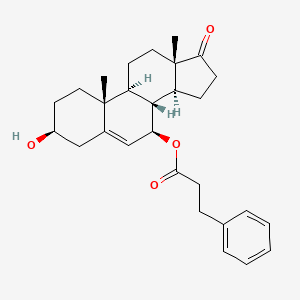
![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
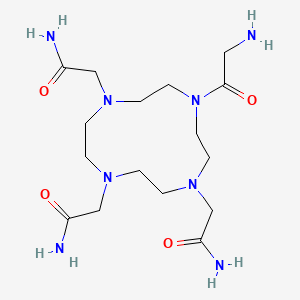

![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)
